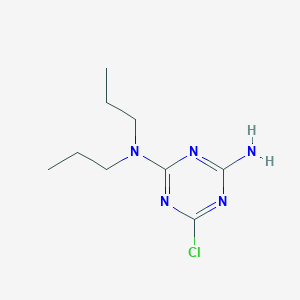
6-Chloro-N2,N2-dipropyl-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-N2,N2-dipropyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. It is characterized by the presence of a triazine ring substituted with a chlorine atom and two dipropylamine groups. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N2,N2-dipropyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with dipropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the selective substitution of chlorine atoms .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The final product is purified through recrystallization or distillation to remove any impurities .
化学反応の分析
Types of Reactions
6-Chloro-N2,N2-dipropyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The triazine ring can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted triazines with different functional groups.
Oxidation: Formation of triazine N-oxides.
Reduction: Formation of reduced triazine derivatives.
科学的研究の応用
6-Chloro-N2,N2-dipropyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Agriculture: Used as a herbicide to control weed growth.
Pharmaceuticals: Investigated for its potential use in drug development due to its biological activity.
Chemistry: Used as a building block in the synthesis of more complex organic molecules
作用機序
The mechanism of action of 6-Chloro-N2,N2-dipropyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In agricultural applications, it inhibits photosynthesis in plants by binding to the D1 protein in the photosystem II complex, leading to the disruption of electron transport and ultimately causing plant death . In pharmaceutical research, its mechanism of action is still under investigation, but it is believed to interact with various enzymes and receptors .
類似化合物との比較
Similar Compounds
Atrazine: Another triazine herbicide with similar applications in agriculture.
Propazine: A triazine compound used as a herbicide with a similar structure but different substituents.
Simazine: A triazine herbicide with a similar mode of action but different chemical properties
Uniqueness
6-Chloro-N2,N2-dipropyl-1,3,5-triazine-2,4-diamine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its dipropylamine groups provide a different steric and electronic environment compared to other triazines, affecting its reactivity and interactions with molecular targets .
特性
IUPAC Name |
6-chloro-2-N,2-N-dipropyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN5/c1-3-5-15(6-4-2)9-13-7(10)12-8(11)14-9/h3-6H2,1-2H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJNQOWDEAEIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC(=NC(=N1)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














